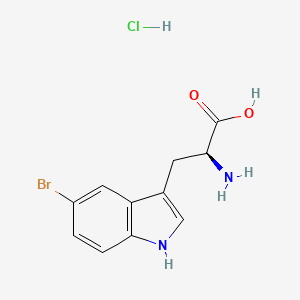
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is a synthetic compound that belongs to the class of amino acids It features a brominated indole moiety, which is a structural motif commonly found in various biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride typically involves the bromination of an indole derivative followed by the introduction of the amino acid side chain. The general synthetic route can be summarized as follows:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Formation of Amino Acid Derivative: The brominated indole is then reacted with a suitable amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide, followed by reduction to the corresponding amine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
Substitution: Formation of (2S)-2-amino-3-(5-azido-1H-indol-3-yl)propanoic acid.
科学的研究の応用
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of bioactive compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Features a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the brominated indole moiety can undergo specific chemical transformations that are not possible with other halogenated derivatives.
特性
分子式 |
C11H12BrClN2O2 |
|---|---|
分子量 |
319.58 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11BrN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H/t9-;/m0./s1 |
InChIキー |
ZBFIOPVOPIGJEP-FVGYRXGTSA-N |
異性体SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


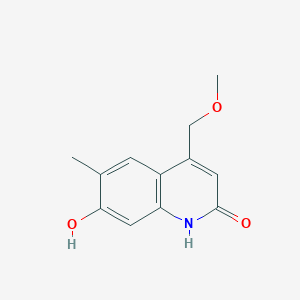
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


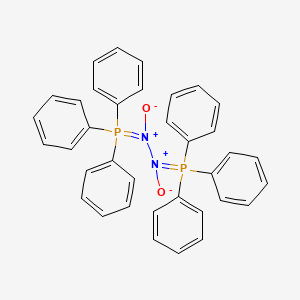
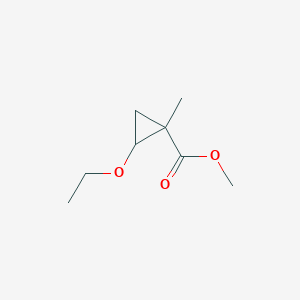
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
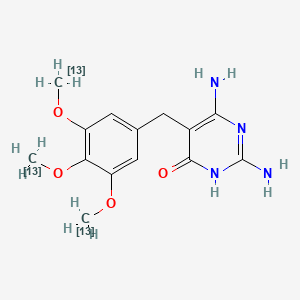
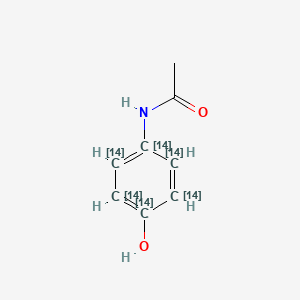

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
